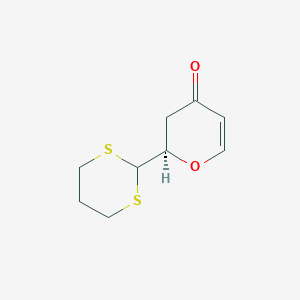
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one is a heterocyclic compound that features both a dithiane and a dihydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one typically involves the formation of the dithiane ring followed by the construction of the dihydropyran ring. One common method involves the reaction of a suitable aldehyde with 1,3-propanedithiol in the presence of a Lewis acid to form the dithiane ring. This intermediate can then undergo further reactions to form the dihydropyran ring under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the dithiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted dithiane derivatives.
Applications De Recherche Scientifique
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one involves its interaction with various molecular targets. The dithiane ring can act as a nucleophile, participating in various chemical reactions. The dihydropyran ring can also interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(2R)-2-(1,3-Dithian-2-yl)-2,3-dihydro-4H-pyran-4-one is unique due to the presence of both a dithiane and a dihydropyran ring in its structure. This combination of rings imparts unique chemical and physical properties, making it a valuable compound for various applications in scientific research.
Propriétés
Numéro CAS |
189623-57-2 |
|---|---|
Formule moléculaire |
C9H12O2S2 |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
(2R)-2-(1,3-dithian-2-yl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C9H12O2S2/c10-7-2-3-11-8(6-7)9-12-4-1-5-13-9/h2-3,8-9H,1,4-6H2/t8-/m1/s1 |
Clé InChI |
AZOJDYCAWDSKPS-MRVPVSSYSA-N |
SMILES isomérique |
C1CSC(SC1)[C@H]2CC(=O)C=CO2 |
SMILES canonique |
C1CSC(SC1)C2CC(=O)C=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


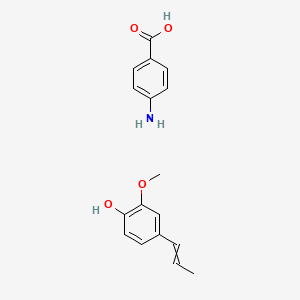
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)


![1,10-Phenanthrolinium, 1-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide](/img/structure/B14244469.png)
![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)
![2H-1-Benzopyran-2-one, 4-[3-(4-methoxyphenyl)-1,4,2-dioxazol-5-yl]-](/img/structure/B14244480.png)
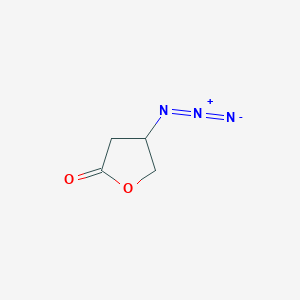

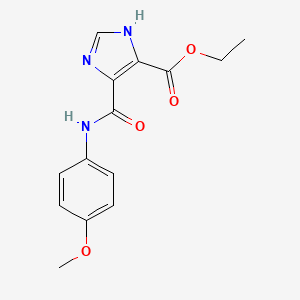
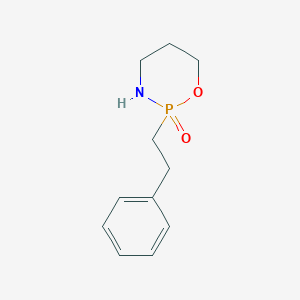
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)


